2-Fluorophenylacetic acid

Catalog No.
S703403
CAS No.
451-82-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenylacetic acid

CAS Number

451-82-1

Product Name

2-Fluorophenylacetic acid

IUPAC Name

2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

RPTRFSADOICSSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)F

Synonyms

(o-Fluorophenyl)acetic Acid; (2-Fluorophenyl)acetic Acid; (o-Fluorophenyl)acetic Acid; 2-(2-Fluorophenyl)ethanoic Acid; NSC 401; o-Fluorobenzeneacetic Acid

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)F

Chiral Derivatizing Agent:

The primary application of 2-Fluorophenylacetic acid in scientific research lies in its use as a chiral derivatizing agent. Chiral molecules exist in two mirror-image forms called enantiomers. These forms have identical chemical properties but interact differently with other chiral molecules, including biological systems. 2-Fluorophenylacetic acid can be attached to a chiral molecule, forming a derivative with distinct properties for each enantiomer. This differentiation allows researchers to determine the enantiomeric composition of a mixture using a technique called 19F nuclear magnetic resonance (NMR) spectroscopy. []

Synthesis of Organic Compounds:

-Fluorophenylacetic acid has also been employed in the synthesis of other organic compounds. Research studies have reported its use in the synthesis of:

  • Thiazolino[3,2-c]pyrimidin-5,7-diones: These heterocyclic compounds hold potential applications in medicinal chemistry due to their diverse biological activities. []
  • N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine: This specific compound is not yet widely studied, but its synthesis demonstrates the potential use of 2-fluorophenylacetic acid in creating more complex organic molecules. []

Molecular Structure Analysis

The key feature of 2-FPA's structure is the phenylacetic acid moiety. This consists of a benzene ring (phenyl group) attached to a acetic acid group (CH₂COOH). The fluorine atom is positioned at the second carbon atom (C2) of the benzene ring []. This substitution with fluorine can influence the molecule's chemical properties compared to phenylacetic acid. The presence of the carboxylic acid group (COOH) makes 2-FPA a weak acid, while the electron-withdrawing nature of fluorine can affect its reactivity in certain reactions [].


Chemical Reactions Analysis

There are several reported methods for the synthesis of 2-FPA. One common approach involves the fluorination of phenylacetic acid using various fluorinating agents such as xenon difluoride (XeF₂) or potassium fluoride (KF) on a high-boiling solvent [, ].

C₆H₅CH₂COOH + XeF₂ -> C₆H₄FCH₂COOH + Xe (g)      (Eq. 1) []

XLogP3

1.5

LogP

1.5 (LogP)

Melting Point

63.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

451-82-1

Wikipedia

2-Fluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 2-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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